Superior ACE Inhibitory Potency of Fosinopril Analog Containing trans-4-Phenyl-L-proline
In a head-to-head in vitro study of Fosinopril analogs, the derivative incorporating the trans-4-phenyl-L-proline scaffold (Analog A1) demonstrated an IC50 value of 0.196 nM against angiotensin-converting enzyme (ACE). This activity was significantly superior to analogs containing other proline derivatives, including trans-4-cyclohexyl-L-proline (A3, IC50 = 0.340 nM) and L-proline (A5, IC50 = 0.389 nM) [1]. This quantitative data directly supports the selection of 4-phenyl-L-proline over other 4-substituted or unsubstituted prolines for designing potent ACE inhibitors.
| Evidence Dimension | In vitro ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.196 nM (Analog A1, containing trans-4-phenyl-L-proline) |
| Comparator Or Baseline | Analog A3 (trans-4-cyclohexyl-L-proline): IC50 = 0.340 nM; Analog A5 (L-proline): IC50 = 0.389 nM |
| Quantified Difference | A1 is 1.7-fold more potent than A3 and 2.0-fold more potent than A5 |
| Conditions | In vitro spectrophotometric ACE inhibition assay using Fosinopril analogs |
Why This Matters
This data provides a clear, quantitative justification for procuring trans-4-phenyl-L-proline specifically for ACE inhibitor SAR studies, as alternative proline scaffolds demonstrate measurably lower target engagement.
- [1] Choudary, J., Kini, S. G., Ranganath Pai Karkala, S., & Mubeen, M. (2014). Docking Studies and Biological Activity of Fosinopril Analogs. Journal of Pharmaceutics, 2014, 721834. View Source
